4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to a benzamide moiety, with a 1,3-dimethyl-1H-pyrazol-5-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved by the reaction of hydrazine with acetylacetone under acidic conditions.
Benzoylation: The 1,3-dimethyl-1H-pyrazole is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the benzoylated pyrazole with 4-aminobenzamide in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl and pyrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl and pyrazole groups.
Reduction: Reduced forms of the benzoyl and pyrazole groups.
Substitution: Substituted benzoyl or pyrazole derivatives.
Scientific Research Applications
4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and pyrazole groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-4-yl)benzamide
- 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-3-yl)benzamide
- 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-2-yl)benzamide
Uniqueness
4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is unique due to the specific positioning of the pyrazole substituent, which can influence its chemical reactivity and biological activity. The presence of the 1,3-dimethyl groups on the pyrazole ring also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-benzoyl-N-(2,5-dimethylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-12-17(22(2)21-13)20-19(24)16-10-8-15(9-11-16)18(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKUTIOQVBBROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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